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Compound of Interest

Compound Name: 3-Bromo-2-(chloromethyl)pyridine

Cat. No.: B053696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-
(chloromethyl)pyridine, a key intermediate in pharmaceutical synthesis. This document

details its chemical and physical properties, a detailed synthesis protocol, its applications in

drug development, and relevant safety information.

Core Properties of 3-Bromo-2-
(chloromethyl)pyridine
CAS Number: 122851-69-8

3-Bromo-2-(chloromethyl)pyridine is a halogenated pyridine derivative recognized for its

utility as a versatile building block in the synthesis of complex organic molecules, particularly in

the realm of medicinal chemistry. Its structure incorporates a reactive chloromethyl group and a

bromine atom on the pyridine ring, offering multiple sites for chemical modification.
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Property Value Source

Molecular Formula C₆H₅BrClN ChemBlink

Molecular Weight 206.47 g/mol ChemBlink

Melting Point 46-46.5 °C ChemBlink

Boiling Point 237.9 ± 25.0 °C at 760 Torr ChemBlink

Density 1.631 ± 0.06 g/cm³ ChemBlink

Solubility
Slightly soluble in water (3.7

g/L at 25 °C)
ChemBlink

Flash Point 97.7 ± 23.2 °C ChemBlink

Appearance
Not specified, likely a solid at

room temperature
Inferred from melting point

Spectroscopic Data
While a complete set of spectroscopic data for 3-Bromo-2-(chloromethyl)pyridine is not

readily available in the public domain, analysis of its structural analogue, 2-bromo-6-

chloromethylpyridine, provides expected spectral characteristics. Researchers synthesizing or

utilizing this compound should perform their own analytical characterization (e.g., ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry) to confirm identity and purity.

Synthesis of 3-Bromo-2-(chloromethyl)pyridine: An
Experimental Protocol
The following is a representative, multi-step synthesis protocol adapted from methodologies

reported for structurally similar compounds. This protocol should be performed by trained

chemists in a controlled laboratory setting.

Objective: To synthesize 3-Bromo-2-(chloromethyl)pyridine from a suitable starting material.

A plausible synthetic route involves the bromination of 2-methylpyridine followed by chlorination

of the methyl group.

Materials:
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2-Methylpyridine (2-picoline)

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

N-Chlorosuccinimide (NCS)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate,

hexanes)

Procedure:

Step 1: Bromination of 2-Methylpyridine to yield 3-Bromo-2-methylpyridine

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-

methylpyridine in a suitable solvent like acetic acid or sulfuric acid.

Slowly add the brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to

the solution while stirring. The reaction may be exothermic and require cooling.

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

After completion, cool the mixture to room temperature and carefully neutralize it with a

base, such as sodium hydroxide or sodium bicarbonate solution.

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column

chromatography or distillation to obtain 3-Bromo-2-methylpyridine.

Step 2: Chlorination of 3-Bromo-2-methylpyridine to yield 3-Bromo-2-(chloromethyl)pyridine

In a flask suitable for photochemical reactions (e.g., quartz), dissolve the 3-Bromo-2-

methylpyridine from Step 1 in a dry, non-polar solvent such as carbon tetrachloride.

Add a radical initiator, like benzoyl peroxide or AIBN.

While stirring vigorously, add N-Chlorosuccinimide (NCS) to the mixture.

Irradiate the reaction mixture with a UV lamp to initiate the free-radical chlorination. The

reaction temperature should be maintained, typically at the reflux temperature of the solvent.

Monitor the reaction by TLC or GC until the starting material is consumed.

Cool the reaction mixture and filter off the succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with water.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent by rotary evaporation.

Purify the resulting crude product by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-2-
(chloromethyl)pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure and purity.

Applications in Drug Development
3-Bromo-2-(chloromethyl)pyridine is a valuable building block in medicinal chemistry,

primarily due to its bifunctional nature. The pyridine ring is a common scaffold in many

biologically active compounds, and the bromo and chloromethyl groups provide handles for a

variety of chemical transformations.
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Its primary application is in the synthesis of substituted pyridine derivatives for the development

of kinase inhibitors. Pyridine-based structures are prevalent in numerous FDA-approved kinase

inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction with the

hinge region of the kinase ATP-binding site.

Role in Kinase Inhibitor Synthesis
The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such

as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl,

heteroaryl, or alkyl groups. The chloromethyl group is a reactive electrophile that can be used

to introduce a variety of side chains through nucleophilic substitution reactions. This dual

reactivity enables the construction of large and diverse libraries of compounds for high-

throughput screening.

Representative Signaling Pathway: PI3K/Akt/mTOR
Derivatives of substituted pyridines have been investigated as inhibitors of the PI3K/Akt/mTOR

signaling pathway, which is a critical pathway in cell proliferation, survival, and metabolism, and

is often dysregulated in cancer.
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Experimental Workflow in Drug Discovery
The use of 3-Bromo-2-(chloromethyl)pyridine in a drug discovery campaign, particularly

within a fragment-based approach, can be visualized as a systematic workflow.
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Caption: Drug discovery workflow using 3-Bromo-2-(chloromethyl)pyridine.

Safety and Handling
3-Bromo-2-(chloromethyl)pyridine is a hazardous chemical and should be handled with

appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin

irritation and serious eye irritation. May cause respiratory irritation.

Precautionary Statements:

Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust/fume/gas/mist/vapors/spray.

Use only outdoors or in a well-ventilated area.

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

IF ON SKIN: Wash with plenty of soap and water.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.
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Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety

information before handling this compound.

Conclusion
3-Bromo-2-(chloromethyl)pyridine is a valuable and versatile intermediate for the synthesis

of novel compounds in the field of drug discovery. Its dual reactivity allows for the creation of

diverse chemical libraries, particularly for the development of kinase inhibitors targeting critical

signaling pathways in diseases such as cancer. Proper handling and a thorough understanding

of its chemical properties are essential for its safe and effective use in a research setting.

To cite this document: BenchChem. [Technical Guide: 3-Bromo-2-(chloromethyl)pyridine in
Pharmaceutical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053696#3-bromo-2-chloromethyl-pyridine-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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